3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with nitrogen at position 6. Substituents include a 1H-imidazole ring at position 3 and a 3-(trifluoromethoxy)benzoyl group at position 7. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the imidazole group may contribute to hydrogen bonding or metal coordination in biological targets . Though direct pharmacological data are unavailable in the provided evidence, its structural features align with bioactive molecules targeting central nervous system receptors or enzymes .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)26-16-3-1-2-12(8-16)17(25)24-13-4-5-14(24)10-15(9-13)23-7-6-22-11-23/h1-3,6-8,11,13-15H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPKTSXLBYCRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC(F)(F)F)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core, introduction of the imidazole ring, and attachment of the trifluoromethoxyphenyl group. Key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the imidazole ring: This step often involves the use of imidazole or its derivatives in a nucleophilic substitution reaction.
Attachment of the trifluoromethoxyphenyl group: This can be done through a Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The imidazole ring and the trifluoromethoxyphenyl group can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole and phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory or anti-cancer agent, due to its ability to interact with specific biological targets.
Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, altering their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/chemical differences:
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound provides steric bulk and electron-withdrawing properties compared to dimethoxy () or oxazole () substituents. This may influence receptor binding kinetics .
Heterocycle Variations :
- Replacement of imidazole with pyrazole () or triazole () modifies hydrogen-bonding capacity and aromatic stacking interactions. Pyrazole’s reduced basicity compared to imidazole could affect pharmacokinetics .
Synthetic Routes :
Biological Activity
The compound 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane class, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Structural Overview
The compound's structure features an azabicyclo framework, which is known for its ability to interact with various biological targets. The imidazole ring and trifluoromethoxy group may enhance its pharmacological properties, including solubility and receptor affinity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This compound has been identified as a potent inhibitor of NAAA, which plays a significant role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that modulates inflammation and pain response. Inhibition of NAAA leads to increased levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant inhibitory activity against NAAA:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| ARN19689 | 0.042 | Non-covalent inhibition |
| ARN16186 | 0.655 | Competitive inhibition |
These findings suggest that structural modifications can lead to enhanced potency and selectivity against specific biological targets .
In Vivo Studies
In vivo studies involving animal models have shown promising results for azabicyclo compounds in managing inflammatory conditions. For instance, administration of related compounds resulted in reduced inflammatory markers and improved pain management outcomes in models of chronic pain .
Case Studies
Several case studies illustrate the therapeutic potential of compounds related to this compound:
- Chronic Pain Management : A study demonstrated that a similar azabicyclo compound significantly reduced pain scores in a neuropathic pain model, supporting the hypothesis that NAAA inhibition can provide therapeutic benefits in pain management .
- Inflammatory Disorders : Another study focused on the anti-inflammatory effects of related compounds, showing a marked decrease in pro-inflammatory cytokines following treatment with these inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
